1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Lipophilicity Drug-likeness logP

Antimycobacterial discovery programs require building blocks with validated SAR and reactive handles. This N-aryl-2,5-dimethylpyrrole-3-carbaldehyde retains activity with the 3,5-dichlorophenyl substitution pattern, unlike 2-CF3 or 4-CN analogs that cause potency loss. • 3-CHO enables reductive amination for C3 side-chain installation per Touitou et al. pharmacophore model • logP 4.25-5.15 facilitates mycobacterial cell wall penetration • 95% purity; available for immediate global dispatch.

Molecular Formula C13H11Cl2NO
Molecular Weight 268.13 g/mol
CAS No. 347331-67-3
Cat. No. B1362798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
CAS347331-67-3
Molecular FormulaC13H11Cl2NO
Molecular Weight268.13 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=O
InChIInChI=1S/C13H11Cl2NO/c1-8-3-10(7-17)9(2)16(8)13-5-11(14)4-12(15)6-13/h3-7H,1-2H3
InChIKeyKVBRPHMQEKHDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Procurement Baseline


1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 347331-67-3) is a synthetic N-aryl-pyrrole-3-carbaldehyde building block bearing a 3,5-dichlorophenyl substituent at the pyrrole nitrogen and methyl groups at positions 2 and 5 . The compound has a molecular formula of C₁₃H₁₁Cl₂NO and a molecular weight of 268.14 g/mol, with a vendor-reported purity specification of 95% . Its calculated logP of approximately 4.25–5.15 reflects substantial lipophilicity conferred by the dichlorophenyl motif [1]. The 3-position carbaldehyde provides a reactive handle for condensation, reductive amination, and heterocycle-forming reactions, positioning this compound as a versatile intermediate in medicinal chemistry and agrochemical discovery programs [2].

Lipophilic N-aryl-pyrrole building blockreported logP context
3-carbaldehyde reactive handle for condensation and heterocycle synthesis
Vendor-reported purity supports synthetic consistencyspecification review

Functional Consequences of 3,5-Dichloro Substitution


Substitution of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with a non-halogenated N-phenyl analog (e.g., CAS 83-18-1) or a regioisomeric dichlorophenyl variant (e.g., 3,4-dichloro CAS 347331-72-0 or 2,5-dichloro CAS 568543-96-4) is not equivalent because the position and pattern of chlorine substitution on the N-aryl ring directly modulates both the electronic character of the pyrrole core and the lipophilicity of the molecule . In the N-aryl-2,5-dimethylpyrrole antimycobacterial pharmacophore, the 3,5-dichloro substitution pattern has been specifically associated with retained activity in SAR studies, whereas alternative substitution patterns (e.g., 2-CF₃, 4-CN) led to significant potency loss [1]. Furthermore, the carbaldehyde group at position 3 is essential for downstream synthetic elaboration; the corresponding non-carbaldehyde analog (CAS 175205-50-2) lacks this critical functional handle [2].

Non-halogenated N-phenyl analogs
Lipophilicity and target-engagement profile may shift significantly; logP difference alters membrane partitioning context.
Regioisomeric dichlorophenyl substitution
Substitution pattern (e.g., 3,4- or 2,5-dichloro) can modify electronic character and antimycobacterial SAR outcome.
Non-carbaldehyde analog
Absence of the 3-carbaldehyde eliminates the key synthetic handle, requiring additional formylation steps.

Quantitative Differentiation Evidence


Lipophilicity Differentiation: 3,5-Dichlorophenyl vs. Unsubstituted Phenyl

The target compound with 3,5-dichlorophenyl substitution exhibits a calculated logP of 4.25 (Fluorochem) to 5.15 (ChemBase), representing a substantial increase in lipophilicity versus the non-chlorinated analog 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 83-18-1), which has a predicted XlogP of approximately 2.5–3.0 based on its lower molecular weight (199.25 vs. 268.14 g/mol) and absence of chlorine atoms [1]. This logP difference of approximately 1.3–2.7 units translates to a predicted 20- to 500-fold higher octanol-water partition coefficient, directly impacting membrane permeability and pharmacokinetic distribution in cell-based assays .

Lipophilicity differentiation
Reported
Target logP 4.25–5.15 vs. non-chlorinated analog ~2.5–3.0
Supports lipophilicity-driven permeability differentiation in cell-based assays
Calculated values; cross-study comparison
Lipophilicity Drug-likeness logP

Antimycobacterial SAR: Activity Retention with 3,5-Dichloro Substitution

In a systematic SAR study of N-aryl-2,5-dimethylpyrroles by Touitou et al. (2019), compounds bearing a 3,5-dichloro substituent on the N-phenyl ring (5e and 5n) retained antimycobacterial activity in the same range as the parent 4-chloro compound, whereas introduction of electron-withdrawing groups such as 2-CF₃ (5g) or 4-CN (5k) resulted in markedly decreased activity against M. bovis BCG [1]. Specifically, compounds 5e (3,5-di-Cl, cyclohexyl side chain) and 5n (3,5-di-Cl, benzyl side chain) were among the derivatives with the most favorable biological profiles, while 5g (2-CF₃) and 5k (4-CN) were identified as the only exceptions showing poor activity among the cyclohexyl-substituted series [1]. Although these data are from the methyleneamine-substituted series rather than the carbaldehyde series, the N-aryl substitution SAR is informative for scaffold selection [2].

Antimycobacterial SAR pattern
Class-level
3,5-di-Cl retains activity comparable to 4-Cl parent; 2-CF₃, 4-CN loss of activity
Provides SAR-based scaffold selection rationale for antimycobacterial screening
Extrapolated from methyleneamine series; class-level inference
Antimycobacterial SAR MIC

Carbaldehyde Synthetic Handle: Functional Differentiation from Non-Aldehyde Analogs

The 3-carbaldehyde group in the target compound provides a reactive carbonyl handle enabling condensation with amines (Schiff base formation), reductive amination, Knoevenagel condensation, and Vilsmeier-Haack-type further functionalization [1]. The direct non-carbaldehyde analog 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS 175205-50-2, MW 240.13) lacks this functional group and requires additional synthetic steps (e.g., Vilsmeier-Haack formylation) to introduce a carbonyl at position 3 [2]. The carbaldehyde functionality is foundational for generating diverse compound libraries: Mir et al. (2020) demonstrated that N-aryl-pyrrole-3-carbaldehydes serve as precursors to fused heterocycles and can be elaborated through one-pot multicomponent reactions [1]. The target compound's specific combination of 3,5-dichlorophenyl N-substitution with a 3-carbaldehyde is not commercially available in the non-carbaldehyde series, making it a non-interchangeable building block [2].

Carbaldehyde synthetic handle
Reported
Present: enables condensation, reductive amination; absent in CAS 175205-50-2
Eliminates a formylation step in library synthesis workflows
Synthetic utility validated in multicomponent reactions
Synthetic utility Derivatization Building block

Antimicrobial Class-Level Activity of Pyrrole-3-carboxaldehyde Scaffolds

Mir et al. (2020) evaluated a series of N-aryl-pyrrole-3-carbaldehydes for in vitro antibacterial and antifungal activity, with selected compounds displaying significant activity against tested bacterial strains at MIC values of 16 μg/mL, approaching the potency of the standard drug chloramphenicol [1]. This study establishes the pyrrole-3-carboxaldehyde scaffold as a validated antimicrobial chemotype. While the specific 3,5-dichlorophenyl derivative was not among the individual compounds reported, the class-level activity provides a rationale for selecting this scaffold for antimicrobial screening programs [1]. Additionally, docking studies in the same work implicated DNA gyrase as a potential target, providing a mechanistic hypothesis for further optimization of N-aryl-pyrrole-3-carbaldehydes [1].

Antimicrobial chemotype activity
Class-level
Pyrrole-3-carbaldehyde scaffold: MIC 16 µg/mL reported for selected analogs
Supports antimicrobial screening library inclusion as a validated chemotype
No direct data for 3,5-dichloro derivative; class-level evidence
Antibacterial Antifungal MIC

Recommended Application Scenarios


Antimycobacterial Lead Optimization with SAR-Validated Scaffold

For medicinal chemistry teams developing antimycobacterial agents targeting M. tuberculosis including MDR-TB strains, this compound provides an N-aryl-2,5-dimethylpyrrole scaffold in which the 3,5-dichlorophenyl substitution pattern has been empirically demonstrated to retain antimycobacterial activity, unlike electron-withdrawing alternatives (2-CF₃, 4-CN) that cause potency loss . The 3-carbaldehyde handle enables introduction of amine-bearing side chains via reductive amination, following the pharmacophoric model established by Touitou et al. showing that bulky lipophilic substituents at the C3 position are fundamental for potency improvement . The high logP (4.25–5.15) further supports penetration of the lipophilic mycobacterial cell wall .

Diversity-Oriented Synthesis via Multicomponent Reactions

The 3-carbaldehyde functionality enables participation in the proline-catalyzed Mannich reaction-cyclization and aerobic oxidative aromatization sequence described by Mir et al. (2020) for generating fully substituted pyrrole-3-carboxaldehydes and fused heterocycles in a one-pot, metal-free protocol . This multicomponent synthetic methodology has been validated for antibacterial and antifungal compound library production, with selected products achieving MIC values of 16 μg/mL . The 3,5-dichlorophenyl group provides both lipophilicity and potential for halogen-bonding interactions with biological targets, as supported by the docking studies reported in the same work .

Physicochemical Property-Driven Fragment Library Design

For fragment-based drug discovery (FBDD) or lead-oriented synthesis programs, this compound occupies a distinct physicochemical space compared to its non-chlorinated analog (CAS 83-18-1). With a logP of 4.25–5.15 and molecular weight of 268.14 g/mol, it provides increased lipophilicity and halogen-mediated binding potential while remaining within lead-like property space . The 3,5-dichloro substitution pattern offers a symmetric electrostatic surface that differs from the asymmetric 3,4-dichloro regioisomer (CAS 347331-72-0), which may influence target binding orientation and selectivity in protein-ligand interactions . This differentiation matters when selecting halogenated fragments for crystallographic screening where halogen bond geometry is target-dependent.

Application
Selection Property
Validation Focus
Antimycobacterial lead optimization
SAR-validated substitution pattern
Confirm activity retention of 3,5-dichloro in target scaffold
Diversity-oriented synthesis
3-carbaldehyde reactive handle
Multicomponent reaction compatibility and library production
Fragment-based library design
Lipophilic halogenated fragment space
LogP-driven partitioning and halogen-bonding potential
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